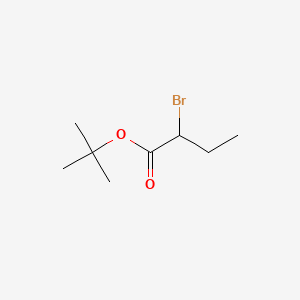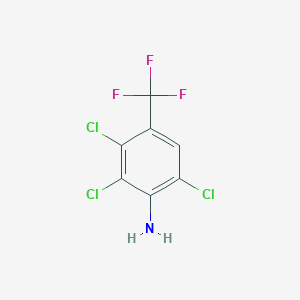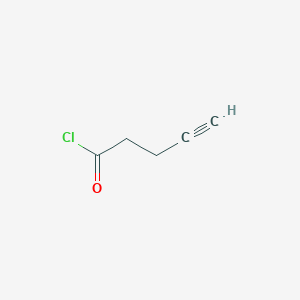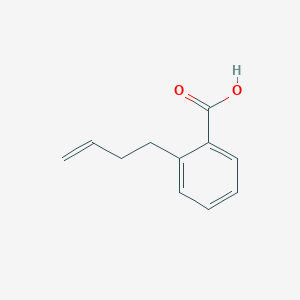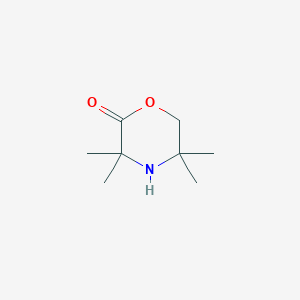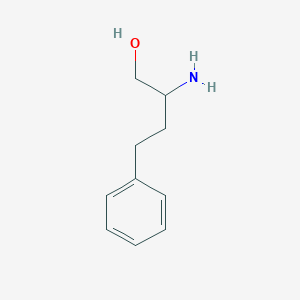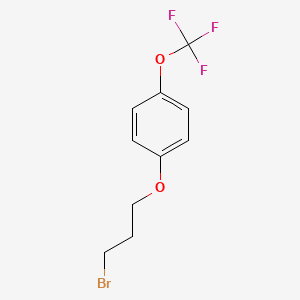
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, also known as 3-bromopropoxy-4-trifluoromethoxybenzene, is an organic compound with a molecular formula of C9H9BrF3O. It is a colorless, volatile liquid with a sweet odor and a boiling point of 159°C. It is insoluble in water, but miscible with most common organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis, as a pesticide, and as a solvent in pharmaceutical products.
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a range of scientific disciplines, from nanotechnology to polymer processing and biomedical applications. Their simple structure and supramolecular self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold H-bonding, offer versatile applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
Triazine derivatives, where benzene rings are partially substituted by nitrogen atoms, have shown a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects. This indicates the potential of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).
Environmental Science and Toxicology
The review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and potential risks, highlighting the importance of research on their environmental fate and toxicity. Given the structural similarity, "1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene" could share some environmental and toxicological characteristics with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Material Science
BODIPY-based materials, related to benzene derivatives, have been explored for their applications in organic light-emitting diodes (OLEDs) due to their structural versatility and emission properties, suggesting potential uses of similar compounds in electronic and photonic devices (Squeo & Pasini, 2020).
properties
IUPAC Name |
1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDCGNENJFFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546358 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
CAS RN |
102793-82-8 | |
| Record name | 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

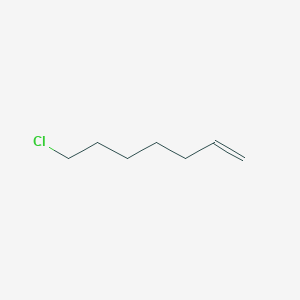
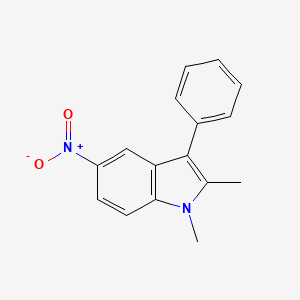
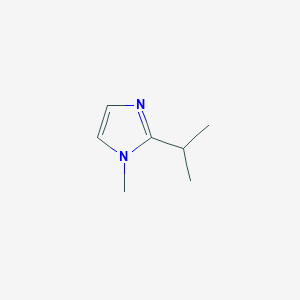
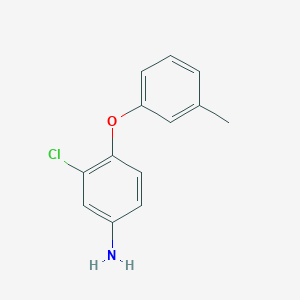
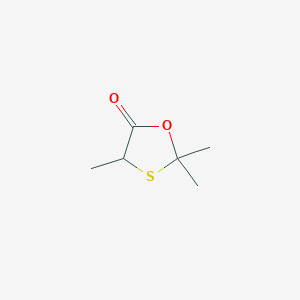
![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
